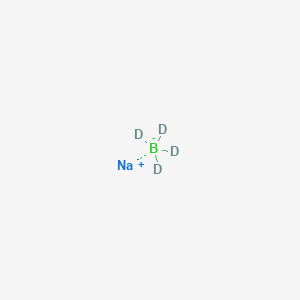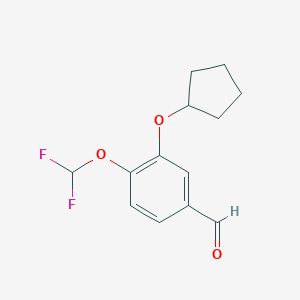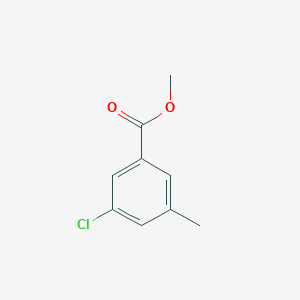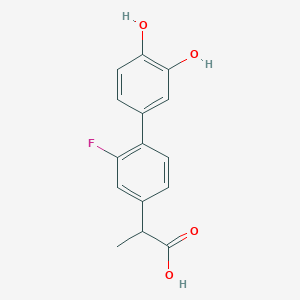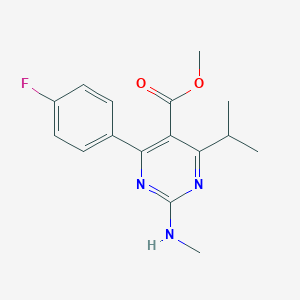
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the Biginelli reaction, which is a multicomponent reaction that typically yields dihydropyrimidinones. For instance, Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using the Biginelli reaction under microwave irradiation, which is a method known for enhancing reaction rates and improving yields . Similarly, Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared using a classic Biginelli reaction under mild, solvent-free conditions . These methods suggest that the target compound could potentially be synthesized using similar conditions, with appropriate substitutions for the isopropyl and methylamino groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the anhydrous and solvated forms of a related compound were analyzed, revealing different crystalline forms and solvatomorphism . The interactions within the crystal lattice, such as hydrogen bonding and π interactions, play a significant role in the stability and properties of these compounds. These findings can be extrapolated to hypothesize about the molecular structure of the target compound, which may also exhibit solvatomorphism and similar intermolecular interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are often used to introduce different substituents into the pyrimidine ring. For instance, analogues of a pyrido[3,4-d]pyrimidine derivative were prepared by reacting the 6-fluoro derivatives with different amine nucleophiles . This suggests that the methylamino group in the target compound could be introduced through a similar nucleophilic substitution reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and thermal stability, can be assessed using techniques like differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These properties are influenced by the molecular structure and the nature of substituents on the pyrimidine ring. The presence of fluorine atoms, for example, can significantly affect the compound's reactivity and interaction with biological targets, as seen in the biological activity of a pyrazolo[1,5-a]pyrimidine derivative .
科学的研究の応用
Synthesis and Molecular Docking A study focused on the synthesis of novel compounds for medicinal applications, where precursors like methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate were used to create novel pyrazole derivatives. These compounds exhibited antioxidant, anti-breast cancer, and anti-inflammatory properties, demonstrating their potential as future COX-2 inhibitors or anti-inflammatory drugs. Molecular docking studies were conducted to explore the interaction between the synthesized compounds and enzymes responsible for inflammation and breast cancer, highlighting the compounds' promising biological activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Crystal Structure Analysis Research on the crystal and molecular structures of pyrimidine derivatives, including those similar to methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate, revealed insights into their isostructural nature. This work highlighted the importance of N-H...N and N-H...O hydrogen bonds in forming stable crystal structures, providing a foundation for understanding the physical characteristics of these compounds and their potential applications in drug design (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Modification for Enhanced Properties Another approach explored the chemical modification of pyrido[1,2-a]pyrimidine nuclei to optimize biological properties, specifically aiming to improve analgesic properties. Through these modifications, significant increases in biological activity were observed, particularly for derivatives substituted at specific positions, indicating potential pathways for developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Quantum Chemical and Molecular Docking Studies Quantum chemical calculations and Hirshfeld surface analysis were applied to a closely related compound to investigate its crystal structure and molecular interactions. This study highlighted the compound's stability and intermolecular interactions, contributing valuable insights for drug design and development. Molecular docking studies were also conducted to assess the impact of different substituents on molecular conformation and pharmacological activities (Gandhi et al., 2016).
作用機序
While the exact mechanism of action for this specific compound is not mentioned, similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
将来の方向性
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate” and similar compounds could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
特性
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-(methylamino)-6-propan-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-9(2)13-12(15(21)22-4)14(20-16(18-3)19-13)10-5-7-11(17)8-6-10/h5-9H,1-4H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUMVOISTUCVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591993 | |
| Record name | Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate | |
CAS RN |
160009-36-9 | |
| Record name | Methyl 4-(4-fluorophenyl)-2-(methylamino)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate revealed by its crystal structure?
A1: X-ray diffraction analysis of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate, as detailed in the research by , reveals a non-planar structure. The benzene and pyrimidine rings within the molecule exhibit a dihedral angle of 55.92° . This spatial arrangement is likely influenced by the bulky isopropyl and methylamino substituents on the pyrimidine ring. Furthermore, the crystal structure is stabilized by intermolecular N—H⋯N and C—H⋯F hydrogen bonds, highlighting potential interactions crucial for its solid-state packing.
Q2: What is the significance of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate in pharmaceutical synthesis?
A2: Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate serves as a crucial building block in the multi-step synthesis of Rosuvastatin . Rosuvastatin is a commercially important drug classified as an HMG-CoA reductase inhibitor, widely utilized in the management of hypercholesterolemia. Understanding the structural properties and reactivity of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate is paramount for optimizing the synthesis of Rosuvastatin and potentially developing novel analogs with improved pharmaceutical profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



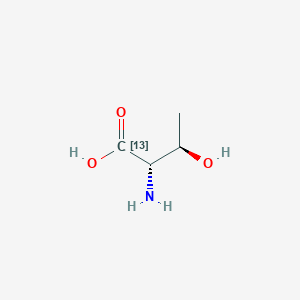

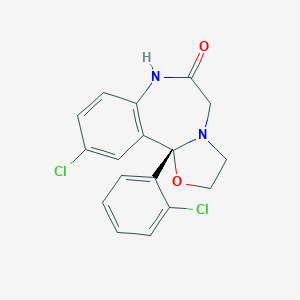

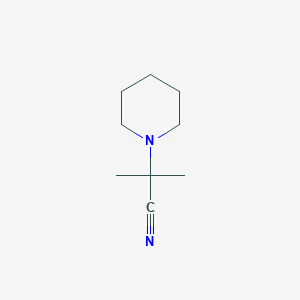
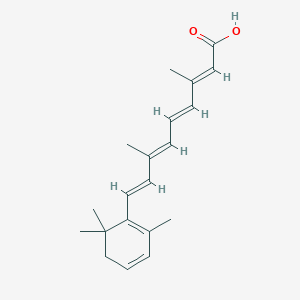

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
